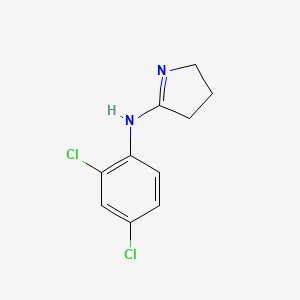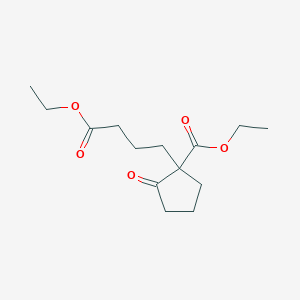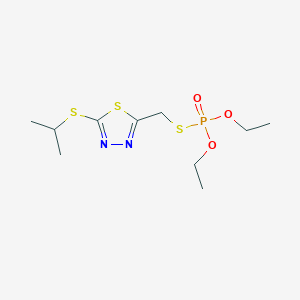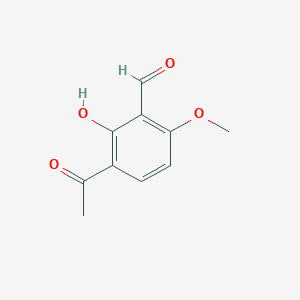
Acetyldialuric acid diphenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyldialuric acid diphenylhydrazone is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is derived from the reaction of acetyldialuric acid with diphenylhydrazine, resulting in a hydrazone derivative. Its structure and reactivity make it a valuable subject for studies in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetyldialuric acid diphenylhydrazone typically involves the condensation of acetyldialuric acid with diphenylhydrazine. The reaction is carried out in a suitable solvent, often under acidic or neutral conditions to facilitate the formation of the hydrazone bond. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or other purification techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent selection, and purification processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Acetyldialuric acid diphenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the hydrazone group into other functional groups, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amines or other reduced forms .
Wissenschaftliche Forschungsanwendungen
Acetyldialuric acid diphenylhydrazone has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying hydrazone chemistry.
Biology: The compound’s reactivity with biological molecules makes it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of acetyldialuric acid diphenylhydrazone involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence its reactivity and biological activity. Additionally, the compound can undergo nucleophilic and electrophilic reactions, affecting its behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
Dialuric Acid: A related compound that shares some structural similarities but differs in its reactivity and applications.
Thiodialuric Acid: Another analog with a sulfur atom, which alters its chemical properties.
Barbituric Acid Derivatives: Compounds with similar core structures but different functional groups, leading to varied applications
Uniqueness: Acetyldialuric acid diphenylhydrazone is unique due to its specific hydrazone structure, which imparts distinct reactivity and potential applications. Its ability to form stable complexes and participate in diverse chemical reactions sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
40598-52-5 |
|---|---|
Molekularformel |
C18H16N4O4 |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
[2-(diphenylhydrazinylidene)-4,6-dioxo-1,3-diazinan-5-yl] acetate |
InChI |
InChI=1S/C18H16N4O4/c1-12(23)26-15-16(24)19-18(20-17(15)25)21-22(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3,(H2,19,20,21,24,25) |
InChI-Schlüssel |
WCMCZWXDPSHMDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C(=O)NC(=NN(C2=CC=CC=C2)C3=CC=CC=C3)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


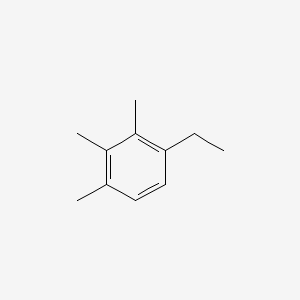
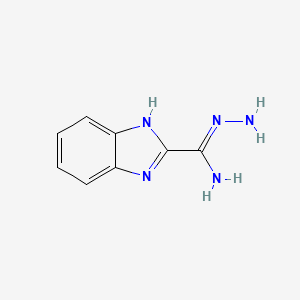
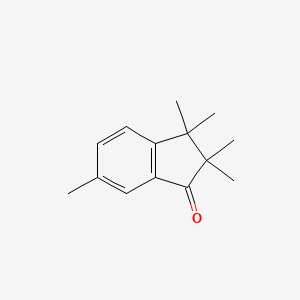
![3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane](/img/structure/B14658377.png)
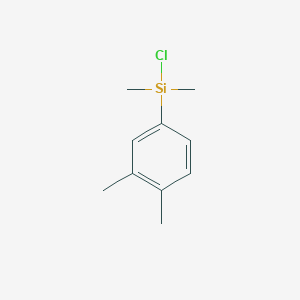

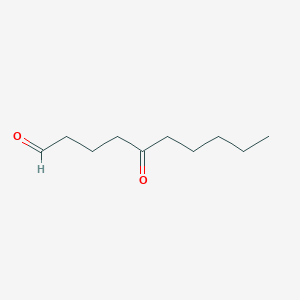
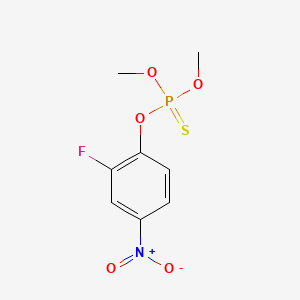
![1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14658402.png)

